molecular formula C26H45BrN2O2 B14199372 Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide CAS No. 850786-18-4

Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide

Cat. No.: B14199372
CAS No.: 850786-18-4
M. Wt: 497.6 g/mol
InChI Key: BKBQKYNWTNMCLM-UHFFFAOYSA-N
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Description

Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide: is a chemical compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes a pyridinium ring substituted with a long-chain fatty acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide typically involves the reaction of pyridine with a long-chain fatty acid derivative under specific conditions. The reaction is usually carried out in the presence of a brominating agent to introduce the bromide ion. The process can be summarized as follows:

    Starting Materials: Pyridine and 1,2-dioxooctadecylamine.

    Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at a controlled temperature.

    Bromination: A brominating agent, such as hydrogen bromide, is added to the reaction mixture to form the bromide salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a dihydropyridine derivative.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out in aqueous or organic solvents, depending on the nucleophile.

Major Products:

    Oxidation: Oxidized derivatives of the fatty acid chain.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridinium salts.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in organic reactions, particularly in the synthesis of complex molecules.

    Ionic Liquids: Pyridinium salts are often used as components of ionic liquids, which have applications in green chemistry and electrochemistry.

Biology:

    Antimicrobial Agents: Pyridinium salts have shown antimicrobial activity against various pathogens, making them potential candidates for use in disinfectants and antiseptics.

    Gene Delivery: The compound can be used in gene delivery systems due to its ability to interact with nucleic acids.

Medicine:

    Drug Development: Pyridinium derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.

Industry:

    Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in various industrial applications, protecting metal surfaces from degradation.

Mechanism of Action

The mechanism of action of pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide involves its interaction with biological membranes and proteins. The long-chain fatty acid derivative allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium ring can interact with nucleic acids and proteins, affecting their function and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 4-methyl-1-(3-phenoxypropyl) pyridinium bromide
  • 4-(dimethylamino)-1-(2-phenoxyethyl) pyridinium bromide
  • 4-(dimethylamino)-1-(3-phenoxypropyl) pyridinium bromide

Comparison: While all these compounds share the pyridinium core structure, pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide is unique due to its long-chain fatty acid derivative. This structural feature imparts distinct properties, such as enhanced membrane interaction and potential for use in gene delivery systems. Other similar compounds may have different substituents, leading to variations in their chemical reactivity and biological activity.

Properties

CAS No.

850786-18-4

Molecular Formula

C26H45BrN2O2

Molecular Weight

497.6 g/mol

IUPAC Name

2-oxo-N-(3-pyridin-1-ium-1-ylpropyl)octadecanamide;bromide

InChI

InChI=1S/C26H44N2O2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-25(29)26(30)27-21-19-24-28-22-17-15-18-23-28;/h15,17-18,22-23H,2-14,16,19-21,24H2,1H3;1H

InChI Key

BKBQKYNWTNMCLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)C(=O)NCCC[N+]1=CC=CC=C1.[Br-]

Origin of Product

United States

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